molecular formula C13H14ClN3OS B5707697 N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE

Cat. No.: B5707697
M. Wt: 295.79 g/mol
InChI Key: HPBZUPGYTSVHNK-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE is a chemical compound that features a thiadiazole ring substituted with a tert-butyl group and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the tert-butyl group and the chlorobenzamide moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with tert-butyl halides. The final step involves the coupling of the thiadiazole intermediate with 3-chlorobenzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The thiadiazole ring is known to interact with various biological targets, potentially disrupting DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE is unique due to the presence of both the tert-butyl group and the chlorobenzamide moiety, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBZUPGYTSVHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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